molecular formula C18H14F2N2O2 B3949371 2-(3,4-difluoroanilino)-3-(dimethylamino)naphthalene-1,4-dione

2-(3,4-difluoroanilino)-3-(dimethylamino)naphthalene-1,4-dione

Cat. No.: B3949371
M. Wt: 328.3 g/mol
InChI Key: HQARVPMSALERGZ-UHFFFAOYSA-N
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Description

2-(3,4-difluoroanilino)-3-(dimethylamino)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Properties

IUPAC Name

2-(3,4-difluoroanilino)-3-(dimethylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-22(2)16-15(21-10-7-8-13(19)14(20)9-10)17(23)11-5-3-4-6-12(11)18(16)24/h3-9,21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQARVPMSALERGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluoroanilino)-3-(dimethylamino)naphthalene-1,4-dione typically involves the following steps:

    Nitration: Naphthalene is nitrated to form nitronaphthalene.

    Reduction: The nitro group is reduced to an amino group.

    Substitution: The amino group is substituted with a 3,4-difluoroaniline group.

    Dimethylation: The resulting compound is then dimethylated to introduce the dimethylamino group.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to a hydroquinone.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones.

Scientific Research Applications

    Medicinal Chemistry: As a potential anticancer or antimicrobial agent.

    Materials Science: In the development of organic semiconductors or dyes.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-difluoroanilino)-3-(dimethylamino)naphthalene-1,4-dione involves its interaction with biological molecules. It may inhibit enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-anilino-3-(dimethylamino)naphthalene-1,4-dione
  • 2-(3,4-dichloroanilino)-3-(dimethylamino)naphthalene-1,4-dione

Uniqueness

The presence of the 3,4-difluoroaniline group in 2-(3,4-difluoroanilino)-3-(dimethylamino)naphthalene-1,4-dione may confer unique properties such as increased biological activity or altered electronic properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-difluoroanilino)-3-(dimethylamino)naphthalene-1,4-dione
Reactant of Route 2
2-(3,4-difluoroanilino)-3-(dimethylamino)naphthalene-1,4-dione

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